The synthesis of Ribocil-C involves a multi-step process designed to optimize the compound's antimicrobial properties. The initial construction of Ribocil-C variants was achieved through a two-fragment coupling strategy, utilizing late-stage reductive amination between aldehydes and cyclic amines. This approach allowed for the rapid assembly of various derivatives, which were subsequently assessed for their antimicrobial activity against E. coli strains . The synthesis process also focused on modifying functional groups to enhance the compound's accumulation in bacterial cells, which is crucial for its effectiveness .
Ribocil-C's molecular structure is characterized by its unique arrangement that enables it to bind effectively to the FMN riboswitch. The compound features a central piperidine ring and various substituents that influence its binding affinity and selectivity. Detailed structural data reveal that Ribocil-C mimics the natural ligand of the riboswitch, allowing it to inhibit gene expression associated with riboflavin biosynthesis . The binding dissociation constant (K_D) for Ribocil-C has been determined to be significantly lower than that of competing ligands, indicating strong binding affinity .
Ribocil-C undergoes specific chemical interactions when binding to the FMN riboswitch. The primary reaction involves the formation of hydrogen bonds between Ribocil-C and key nucleotides within the riboswitch structure. These interactions disrupt normal riboswitch function, leading to decreased expression of genes involved in riboflavin biosynthesis. The compound's ability to compete with natural ligands for binding sites is crucial for its mechanism of action .
The mechanism by which Ribocil-C exerts its antibacterial effects is primarily through its action on the FMN riboswitch. By binding tightly to this regulatory RNA element, Ribocil-C inhibits the expression of the ribB gene, which encodes an enzyme critical for riboflavin synthesis. This inhibition leads to a depletion of riboflavin within bacterial cells, ultimately impairing their growth and survival . The energy dynamics associated with this binding process suggest that enthalpic contributions are significant in stabilizing the Ribocil-C-riboswitch complex .
Ribocil-C exhibits distinct physical and chemical properties that contribute to its functionality as an antimicrobial agent. It is characterized by a moderate molecular weight and appropriate solubility profiles that facilitate cellular uptake in target bacteria. The compound's stability under physiological conditions is also noteworthy, as it maintains its activity over time when exposed to biological environments . Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to characterize these properties in detail.
Ribocil-C has significant potential in scientific research and clinical applications due to its role as an antibacterial agent. Its ability to inhibit riboflavin biosynthesis makes it a valuable tool for studying bacterial metabolism and resistance mechanisms. Furthermore, Ribocil-C's selective action on Gram-negative pathogens positions it as a candidate for developing new therapeutic strategies against antibiotic-resistant infections . Research continues into optimizing Ribocil-C derivatives to enhance efficacy and reduce potential resistance development in target organisms.
The global rise of multidrug-resistant (MDR) Gram-negative pathogens like Escherichia coli and Klebsiella pneumoniae has intensified the need for antibiotics with novel mechanisms of action. Traditional targets—ribosomal proteins, cell wall synthesis enzymes, and DNA replication machinery—are increasingly compromised by resistance mechanisms. RNA-based targets, particularly riboswitches, offer an untapped resource due to their absence in humans and central role in bacterial metabolism [9]. Riboswitches regulate essential pathways (e.g., vitamin biosynthesis, ion transport), making them ideal for disrupting bacterial viability without cross-reactivity in mammalian cells [2] [9].
Riboswitches are structured non-coding RNA elements in the 5′ untranslated region (UTR) of bacterial mRNAs. They modulate gene expression by conformational changes triggered by ligand binding. The flavin mononucleotide (FMN) riboswitch, for example, controls genes involved in riboflavin (vitamin B₂) biosynthesis and transport (rib operon). When FMN binds, it induces transcription termination or translation inhibition, suppressing riboflavin production. This pathway is essential for bacterial growth, as riboflavin derivatives FMN and FAD are cofactors for oxidoreductases in energy metabolism [2] [4]. Crucially, pathogenic bacteria (Staphylococcus aureus, E. coli) cannot scavenge sufficient riboflavin during infection, making their FMN riboswitches vulnerable to synthetic ligands [2] [5].
Ribocil-C emerged from a 2016 phenotypic screen of 57,000 synthetic compounds at Merck & Co. targeting the riboflavin pathway in E. coli. Key milestones include:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: